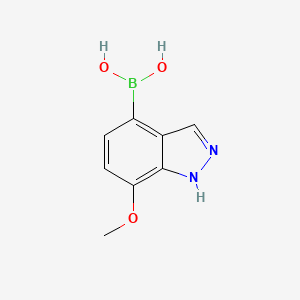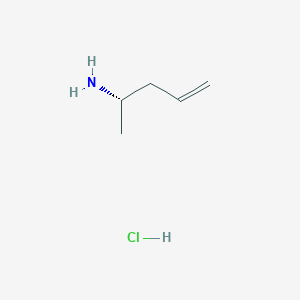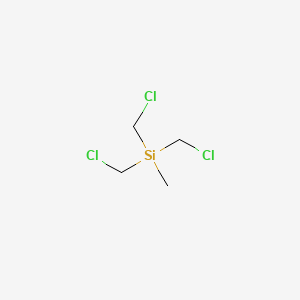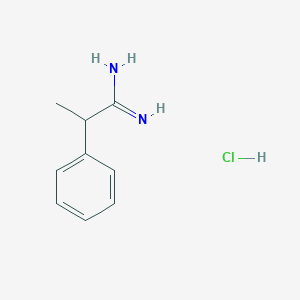![molecular formula C9H15ClN2 B6307392 2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride CAS No. 2097947-51-6](/img/structure/B6307392.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound belongs to the class of organic compounds known as tropane alkaloids .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold . Other methodologies reported achieve the stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis of Tropane Alkaloids
The core structure of this compound is integral to the family of tropane alkaloids , which are known for their wide array of biological activities. Research has been directed towards the stereoselective preparation of this bicyclic scaffold, which is crucial for the synthesis of these alkaloids . The methodologies developed for this process are significant as they allow for the creation of complex molecular architectures found in natural products.
Drug Discovery
Due to its nitrogen-containing heterocyclic structure, this compound serves as a key synthetic intermediate in drug discovery. Its unique structure has been utilized in the total synthesis of several target molecules, particularly in the pharmaceutical industry . The presence of this scaffold in bioactive compounds makes it a valuable asset in the development of new therapeutic agents.
Organic Synthesis
This compound is employed as an important raw material and intermediate in organic synthesis. It finds applications in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs . Its versatility in chemical reactions makes it a valuable building block for a variety of synthetic routes.
Nematicidal Activity
The compound has been studied for its nematicidal activity, particularly in the context of controlling plant-parasitic nematodes . Research has shown that it can inhibit the nematode infection of plant roots, which is a significant concern in agriculture.
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane architecture is a critical aspect of research involving this compound. Achieving stereochemical control in the transformation that generates this scaffold is essential for the synthesis of enantiomerically pure substances .
Valorization of Biomass-Derived Compounds
The compound’s structure is also being explored in the valorization of biomass-derived compounds. This involves photochemical transformations and other advanced synthetic methodologies to convert biomass into high-value chemicals .
Mechanism of Action
Future Directions
Research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide . The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect .
properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYKYQQHGBFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Azabicyclo[3.2.1]octan-3-YL)acetonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
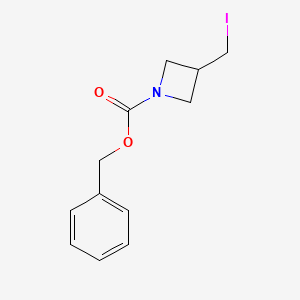
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

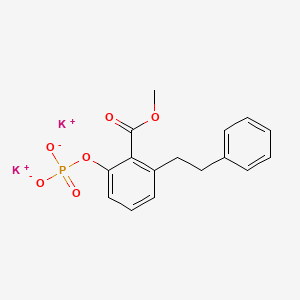
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
